N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Description
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Properties
IUPAC Name |
(1R,2R,3S,5R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-25(2)15-12-21(23(28)29)26(3,22(25)13-15)27-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-22H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t15-,21+,22+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKJQXNBHQWLCK-BHWIVQFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is a bicyclic amino acid derivative notable for its unique structural configuration and potential biological applications. This compound is characterized by a bicyclo[3.1.1]heptane framework, which significantly influences its steric properties and biological interactions.
Chemical Structure and Properties
The compound features a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino group and a carboxylic acid functional group, which plays a crucial role in its reactivity and biological activity.
- Molecular Formula : CHNO
- CAS Number : 705949-01-5
- SMILES : C(C1CC2C(C1(C(C2(C(C)(C)C(=O)O)N)C(=O)O)N)C(=O)O)C(=O)O
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for neurotransmitter release or receptor activation.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.
In Vitro Studies
In vitro assays have demonstrated that this compound can enhance the viability of neuronal cells under stress conditions. This effect is likely mediated through its antioxidant properties and ability to modulate signaling pathways involved in cell survival.
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in cultured neurons subjected to oxidative stress induced by hydrogen peroxide. Results indicated that treatment with the compound significantly reduced cell death compared to controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 45 |
| Compound | 75 |
Study 2: Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results demonstrated that this compound exhibited a concentration-dependent scavenging effect.
| Concentration (μM) | % Scavenging |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
